

Spectroscopic Data and Experimental Protocols for (R)-1-(4-Methoxyphenyl)ethanol

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Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound **(R)-1-(4-Methoxyphenyl)ethanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R)-1-(4-Methoxyphenyl)ethanol**. Note that for NMR and IR spectroscopy, the data for the (S)-enantiomer or the racemic mixture is presented, as it is identical to that of the (R)-enantiomer in a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35–7.31	m	2H	Ar-H	
7.04–7.00	m	2H	Ar-H	
4.91	q	6.5	1H	CH-OH
3.86	s	3H	OCH ₃	
2.68	s	1H	OH	
1.49	d	6.4	3H	CH ₃

Solvent: CDCl₃ Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
160.1	Ar-C (C-OCH ₃)
141.5	Ar-C (C-CHOH)
127.0	Ar-CH
115.2	Ar-CH
69.8	CH-OH
55.3	OCH ₃
25.3	CH ₃

Solvent: CDCl₃ Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy[1]

Wavenumber (cm ⁻¹)	Description of Vibration
3363	O-H stretch (alcohol)
1605	C=C stretch (aromatic)
1510	C=C stretch (aromatic)
1084	C-O stretch (alcohol/ether)
836	C-H bend (aromatic, para-disubstituted)

Sample Preparation: Thin film

Mass Spectrometry (MS)[2]

m/z	Relative Intensity (%)	Proposed Fragment
152	20	[M] ⁺ (Molecular Ion)
137	100	[M-CH ₃] ⁺
109	35	[M-CH ₃ -CO] ⁺ or [C ₇ H ₉ O] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For chiral molecules like **(R)-1-(4-Methoxyphenyl)ethanol**, NMR can be used for structural confirmation and, with the use of chiral resolving agents, for the determination of enantiomeric purity.[2][3]

Sample Preparation:

- Approximately 10-20 mg of the purified alcohol is accurately weighed.[2]

- The sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[2]
- The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- A ^1H NMR spectrum is acquired first, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Subsequently, a ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a greater number of scans is usually required.
- For determining enantiomeric excess, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be added to the NMR tube to induce chemical shift differences between the enantiomers.[3] An "in-tube" derivatization method can be employed for rapid analysis with minimal waste.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Film/Capillary Cell):[6]

- A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin film of the liquid.
- Alternatively, for solid samples, a Nujol mull can be prepared by grinding the solid with a mulling agent and placing the paste between salt plates.[7]

Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.

- The prepared sample is placed in the sample holder of the IR spectrometer.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The characteristic absorption bands for aromatic compounds are typically observed between 3100-3000 cm^{-1} (=C-H stretch), 1600-1400 cm^{-1} (C-C stretching), and 900-675 cm^{-1} (out-of-plane C-H bending).[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [\[10\]](#) It provides information about the molecular weight and fragmentation pattern of a compound.

Sample Introduction and Ionization:

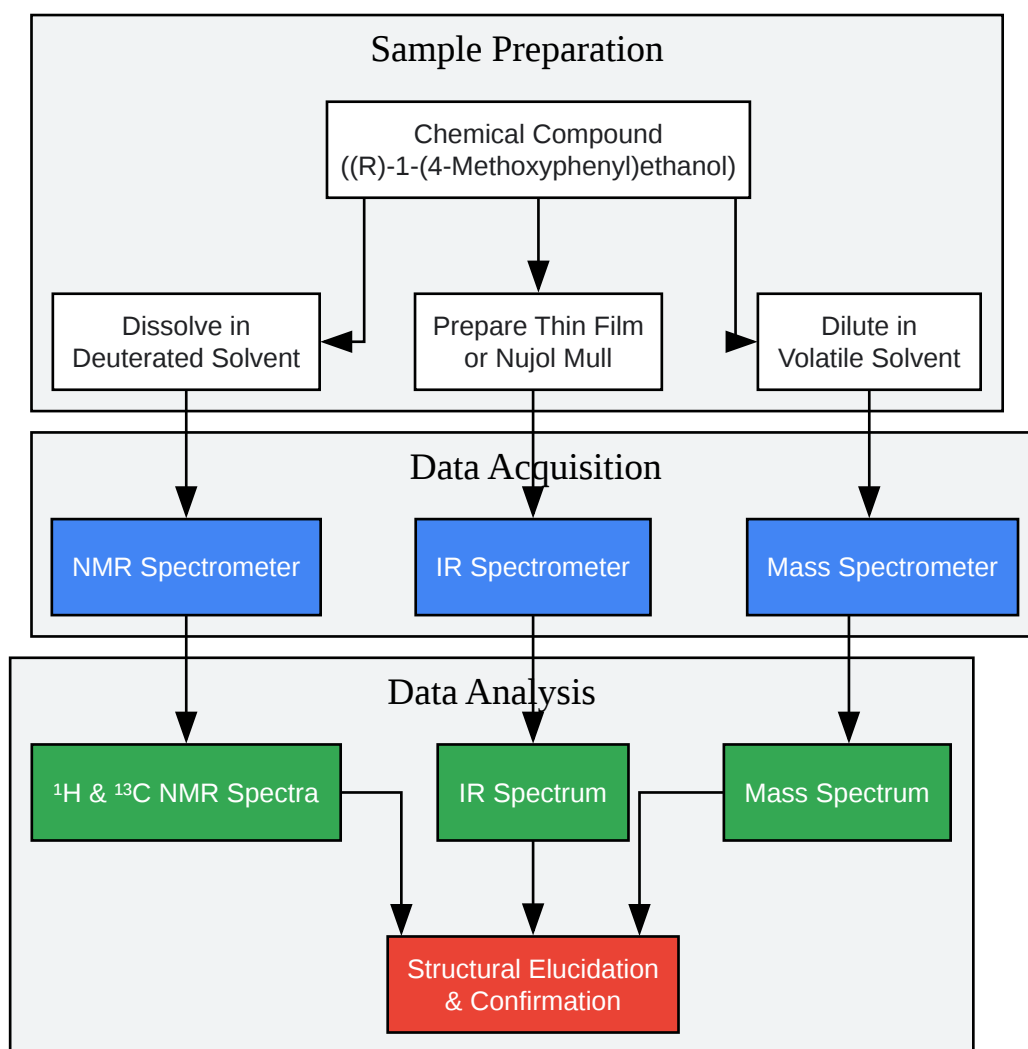
- The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[\[6\]](#)
- In the ion source, the sample molecules are ionized. A common method is Electron Impact (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.[\[11\]](#)[\[12\]](#)

Mass Analysis and Detection:

- The newly formed ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.[\[11\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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